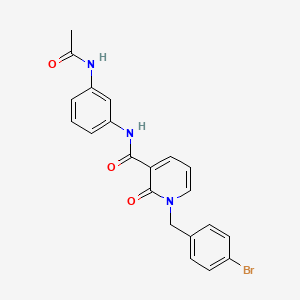

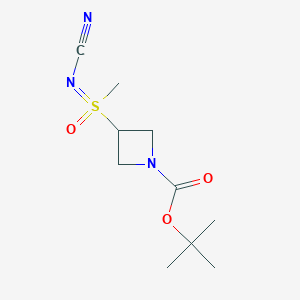

![molecular formula C25H25N3O2S2 B3016466 2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide CAS No. 1291832-42-2](/img/structure/B3016466.png)

2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quantum Chemical Insight and Molecular Docking of Anti COVID-19 Molecule

The study of the novel antiviral molecule 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide provides a comprehensive quantum chemical insight into its molecular structure. The molecule has been synthesized and characterized using spectroscopic methods such as FT-IR and FT-Raman. The equilibrium geometry and vibrational assignments were determined using the density functional B3LYP method with a 6-311G++(d,p) basis set. The analysis of intermolecular interactions was performed using Hirshfeld surfaces, which revealed the nature and quantitative contributions of these interactions to the crystal packing. The drug likeness of the molecule was assessed based on Lipinski's rule, and its pharmacokinetic properties were evaluated, including absorption, distribution, metabolism, excretion, and toxicity. The molecule's antiviral potency against SARS-CoV-2 was investigated through molecular docking, showing a binding energy of -8.7 kcal/mol, indicating a strong potential for interaction with the SARS-CoV-2 protease .

Crystal Structures and Conformational Analysis

The crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides were analyzed, revealing a folded conformation around the methylene C atom of the thioacetamide bridge. The pyrimidine ring is inclined to the benzene ring at angles of 56.18° and 67.84°, respectively. The molecules exhibit an intramolecular N—H⋯N hydrogen bond that stabilizes this folded conformation. This structural insight is crucial for understanding the conformational preferences of these molecules and their potential interactions with biological targets .

Synthesis and Hydrogen-Bonded Ribbons of Tetrahydropyrimidine Derivatives

Two sulfanylidene-1,2,3,4-tetrahydropyrimidine derivatives were synthesized through acid-catalyzed cyclocondensation reactions. The derivatives, including ethyl (4-benzyloxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate, exhibit a conformation that is intermediate between boat, screw-boat, and twist-boat forms. The molecules form hydrogen-bonded ribbons containing alternating rings, which are linked by N-H...O and N-H...S hydrogen bonds. These ribbons contribute to the structural stability and potential biological activity of the compounds. Structural comparisons with related compounds provide further insight into the subtle differences that influence the properties of these molecules .

Aplicaciones Científicas De Investigación

Dual Inhibitory Activities on Thymidylate Synthase and Dihydrofolate Reductase

A study highlighted the synthesis and evaluation of compounds with a similar thieno[2,3-d]pyrimidine scaffold, demonstrating potent dual inhibitory activities against human thymidylate synthase (TS) and dihydrofolate reductase (DHFR). This suggests applications in cancer research due to the pivotal roles of these enzymes in DNA synthesis and cell proliferation (Gangjee et al., 2008).

Antitumor Activity

Another study synthesized and evaluated the antitumor activities of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, demonstrating potent anticancer activity on various human cancer cell lines. This indicates the compound's relevance in developing new anticancer drugs (Hafez & El-Gazzar, 2017).

Crystal Structure Analysis

Crystal structure analysis of compounds with the thieno[3,2-d]pyrimidin-2-yl scaffold provides insights into their molecular conformation and potential interactions. Such studies are crucial for understanding the compound's mechanism of action and designing derivatives with enhanced activities (Subasri et al., 2016).

Antimicrobial Activity

Research into pyrimidine-triazole derivatives has revealed their potential antimicrobial activity against selected bacterial and fungal strains. This suggests that compounds with similar structural features could be explored for developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).

Molecular Docking and Drug Design

A comprehensive study involving quantum chemical insight, molecular docking, and spectral characterization focused on a similar compound's potential as an anti-COVID-19 molecule. This indicates the compound's relevance in drug discovery and design, particularly in responding to pandemic threats (Mary et al., 2020).

Direcciones Futuras

Propiedades

IUPAC Name |

2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-ethyl-6-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O2S2/c1-5-18-10-6-9-16(3)22(18)27-21(29)14-32-25-26-19-12-13-31-23(19)24(30)28(25)20-11-7-8-15(2)17(20)4/h6-13H,5,14H2,1-4H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLUBMWKWXVOIFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC(=C4C)C)SC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

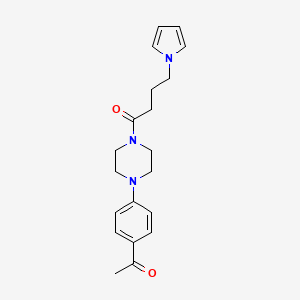

![2-(3-methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide](/img/structure/B3016386.png)

![N-(1H-1,2,3-benzotriazol-5-yl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B3016390.png)

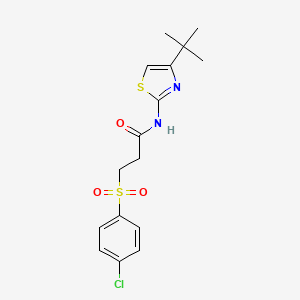

![N-[(1-hydroxycyclopentyl)methyl]-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B3016394.png)

![Ethyl 4-(chloromethyl)-3-methyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3016401.png)

![3-(1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3016403.png)

![Benzyl 2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B3016405.png)

![[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methanamine dihydrochloride](/img/structure/B3016406.png)